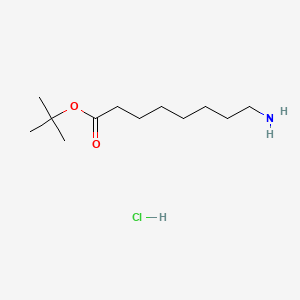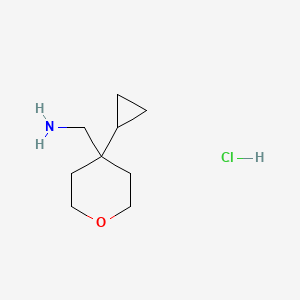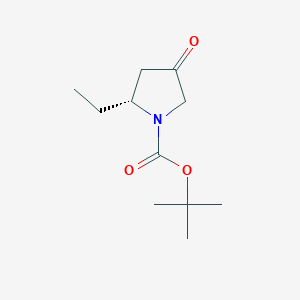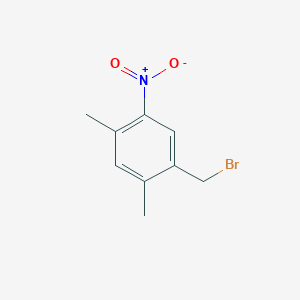
Potassium trifluoro(3-(methoxycarbonyl)-5-methylphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide is a chemical compound with the molecular formula C9H9BF3KO2. It is a boron-containing compound that is often used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide typically involves the reaction of 3-(methoxycarbonyl)-5-methylphenylboronic acid with potassium fluoride and trifluoroborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or borohydrides. Substitution reactions can result in a variety of functionalized boron compounds.
Applications De Recherche Scientifique
Potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs or as a tool in biochemical studies.
Medicine: Research into boron-based compounds for cancer treatment, such as boron neutron capture therapy (BNCT), may involve this compound.
Industry: It can be used in the production of advanced materials, such as boron-containing polymers or catalysts.
Mécanisme D'action
The mechanism by which potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. The trifluoroborate group enhances the reactivity and stability of the boron species, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[3-(methoxycarbonyl)-5-methylphenyl]boranuide is unique due to the presence of the 5-methyl group, which can influence its reactivity and selectivity in chemical reactions. This structural variation can lead to different outcomes in synthetic applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H9BF3KO2 |
|---|---|
Poids moléculaire |
256.07 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-methoxycarbonyl-5-methylphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3O2.K/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |
Clé InChI |
PWLODVBCNJCJLS-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC(=C1)C(=O)OC)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)








![1-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B13472754.png)


![5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13472807.png)

